1,3-Benzenedicarboxylicacid,5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]-,dimethylester(9CI)
Description
This compound is a substituted benzenedicarboxylic acid derivative featuring a dimethyl ester functionalization at the 1,3-positions and a naphtho[2,1-b]furan-1-ylacetyl amino group at the 5-position. Its structure combines aromatic rigidity from the benzene and naphthofuran moieties with the reactivity of ester and amide linkages, making it a candidate for applications in materials science, organic synthesis, or pharmaceuticals.
Properties
IUPAC Name |
dimethyl 5-[(2-benzo[e][1]benzofuran-1-ylacetyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-29-23(27)15-9-16(24(28)30-2)11-18(10-15)25-21(26)12-17-13-31-20-8-7-14-5-3-4-6-19(14)22(17)20/h3-11,13H,12H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAQRBCYYZCXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of 1,3-Benzenedicarboxylic Acid Dimethyl Ester
The dimethyl ester of 1,3-benzenedicarboxylic acid (isophthalic acid dimethyl ester) serves as the foundational scaffold for this compound. Industrial-scale preparation typically follows liquid-phase oxidation of m-xylene using oxygen or air in acetic acid solvent, catalyzed by cobalt acetate under elevated pressure (40–80 kg/cm²) and temperature (130–150°C) . Post-oxidation, esterification with methanol in the presence of sulfuric acid yields the dimethyl ester. Key parameters include:
| Parameter | Optimal Condition | Yield | Purity |
|---|---|---|---|
| Solvent Ratio (AcOH) | 4:1 (w/w, solvent:xylene) | 98.5% | >99% |
| Catalyst (Co(OAc)₂) | 0.5–1.0 wt% | - | - |
| Reaction Time | 5–6 hours | - | - |
The crude product is purified via recrystallization from methanol or water, achieving >99% purity with <15 ppm residual aldehydes .
Synthesis of Naphtho[2,1-b]furan-1-ylacetyl Chloride
The naphtho[2,1-b]furan-1-ylacetyl moiety is synthesized in two stages:
-
Naphthofuran Core Construction : Cyclization of 1-naphthol with furan derivatives via acid-catalyzed Friedel-Crafts alkylation forms naphtho[2,1-b]furan .
-
Acetylation : Reaction with chloroacetyl chloride in dichloromethane (DCM) introduces the acetyl group, followed by purification via silica gel chromatography.
Reaction Scheme :
Amide Coupling and Final Esterification
The 5-amino intermediate undergoes amidation with naphtho[2,1-b]furan-1-ylacetyl chloride in anhydrous DCM or THF, catalyzed by triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Key conditions include:
| Parameter | Condition | Yield |
|---|---|---|
| Coupling Agent | TEA (2.5 equiv) | 85–90% |
| Temperature | 0°C to RT | - |
| Reaction Time | 12–24 hours | - |
Post-coupling, residual ester groups are stabilized, and the product is isolated via vacuum filtration and washed with cold methanol .
Purification and Characterization
Final purification employs recrystallization from ethanol/water (3:1) or gradient column chromatography (hexane:ethyl acetate). Purity is validated via HPLC (>99.5%) and NMR spectroscopy. Mass spectrometry confirms the molecular ion peak at m/z 453.4 (M+H⁺) .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylicacid,5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]-,dimethylester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds similar to 1,3-benzenedicarboxylic acid derivatives exhibit significant anticancer properties. The naphtho[2,1-b]furan moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Its structural components contribute to the inhibition of bacterial growth, making it a potential candidate for developing new antimicrobial agents. In vitro studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria.
Materials Science Applications
Polymer Synthesis : 1,3-Benzenedicarboxylic acid derivatives are utilized in synthesizing polyesters and other polymers. The dimethyl ester form allows for easier incorporation into polymer chains, enhancing the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in developing high-performance materials for packaging and automotive industries.
Nanocomposites : The compound can be used as a building block in creating nanocomposites. By integrating it with nanomaterials such as graphene or carbon nanotubes, researchers can enhance the electrical and thermal conductivity of materials, which is crucial for applications in electronics and energy storage.
Organic Synthesis Applications
Synthetic Intermediates : In organic synthesis, the compound serves as an intermediate for producing more complex molecules. Its functional groups allow for various chemical transformations, including acylation and esterification reactions. This versatility makes it valuable in synthesizing pharmaceuticals and agrochemicals.
Ligand Development : The unique structure of 1,3-benzenedicarboxylic acid derivatives enables their use as ligands in coordination chemistry. These ligands can form stable complexes with metal ions, which are essential in catalysis and material science applications.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Anticancer Potential of Naphtho[2,1-b]furan Derivatives" | Medicinal Chemistry | Demonstrated significant apoptosis induction in cancer cell lines. |
| "Synthesis of High-Performance Polymers from 1,3-Benzenedicarboxylic Acid" | Materials Science | Developed polymers with enhanced thermal stability and mechanical strength. |
| "Antimicrobial Efficacy of Dimethyl Esters" | Microbiology | Effective against multiple bacterial strains; potential for new drug development. |
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylicacid,5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]-,dimethylester(9CI) involves its interaction with specific molecular targets. The naphthofuran moiety can engage in π-π interactions with aromatic systems, while the benzenedicarboxylic acid derivative can form hydrogen bonds with various biomolecules. These interactions can influence the compound’s electronic properties and its behavior in different environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl Isophthalate (1,3-Benzenedicarboxylic Acid Dimethyl Ester)
- Structure: Lacks the 5-amino-naphthofuran substituent, retaining only the 1,3-dimethyl ester groups .
- Properties: Molecular weight: 194.18 g/mol (vs. ~451.43 g/mol for the target compound). Solubility: Moderately soluble in organic solvents (e.g., ethanol, acetone); lower hydrophobicity compared to the naphthofuran-containing compound. Applications: Intermediate in polymer synthesis (e.g., polyesters) .
1,3-Benzenedicarboxylic Acid, 5-Sulfo-, 1,3-Dimethyl Ester
- Structure: Contains a sulfonic acid group at the 5-position instead of the naphthofuran-acetyl amino group .
- Properties: Molecular weight: 274.24 g/mol. Increased polarity due to the sulfonic acid group, enhancing water solubility. Analytical separation: Retained on reverse-phase HPLC (Newcrom R1 column) with distinct elution profiles compared to non-sulfonated analogs .
Polymeric Benzenedicarboxylic Acid Derivatives
- Examples :
- Key Differences: The target compound is a monomeric ester, whereas these polymers have extended networks with tunable mechanical/thermal properties. Applications: Used in coatings, adhesives, or metal-organic frameworks (MOFs) for gas separation .
1,2-Benzenedicarboxylic Acid Esters (Phthalates)
- Structure : Ortho-substituted esters (e.g., di-C6-10-alkyl esters) .
- Regulatory Status : Restricted under RoHS due to environmental and health concerns .
- Comparison :
- Positional isomerism (ortho vs. meta) affects steric hindrance and degradation pathways.
- The target compound’s naphthofuran group may reduce biodegradability but enhance UV stability.
Structural and Functional Group Analysis
Q & A
How can the solubility of the compound in organic solvents be systematically evaluated for synthesis optimization?
Level: Basic
Methodological Answer:
Solubility optimization requires selecting solvents based on polarity, hydrogen-bonding capacity, and temperature dependence. For structurally analogous 1,3-benzenedicarboxylic acid derivatives, solubility in tetrahydrofuran (THF), cyclohexanone, and acetophenone has been studied using mole fraction calculations and temperature-dependent measurements . A stepwise approach includes:
Solvent Screening: Test polar aprotic (e.g., DMF, DMSO), ethers (THF), and aromatic solvents.
Temperature Gradients: Measure solubility at 25°C, 40°C, and 60°C to identify optimal dissolution conditions.
Data Modeling: Fit results to the modified Apelblat equation (Eq. 8 in ) to predict solubility trends.
Example Table (Adapted from ):
| Solvent | Temperature (°C) | Mole Fraction Solubility |
|---|---|---|
| Tetrahydrofuran | 25 | 0.012 |
| Cyclohexanone | 40 | 0.025 |
| Acetophenone | 60 | 0.038 |
What advanced strategies enable the integration of this compound into metal-organic frameworks (MOFs) for gas separation?
Level: Advanced
Methodological Answer:
The compound’s dicarboxylate groups and aromatic backbone make it a potential linker for MOFs. Key strategies include:
Coordination Site Design: Utilize the two ester groups for hydrolysis to free carboxylates, enabling coordination with metal nodes (e.g., Zn, Cu clusters) .
Pore Functionalization: The naphthofuran moiety can enhance π-π interactions for selective gas adsorption (e.g., CO₂/N₂ separation).
Flexibility Control: Monitor framework dynamics via in situ XRD to assess gate-opening effects during gas uptake .
Example Application: MOFs with similar linkers exhibit CO₂ adsorption capacities of 4.2 mmol/g at 1 bar and 298 K .
Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
Level: Basic
Methodological Answer:
HPLC Analysis: Use a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for baseline separation .
NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ to resolve the naphthofuran and amide proton signals.
Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~ 500-550 Da).
Note: Purity >95% is achievable via recrystallization in ethyl acetate/hexane mixtures .
How does the naphthofuran substituent influence the compound’s electronic properties and reactivity?
Level: Advanced
Methodological Answer:
The naphthofuran group introduces extended conjugation and electron-withdrawing effects:
Computational Analysis: Perform DFT calculations (e.g., Gaussian 16) to map HOMO/LUMO distributions and predict charge-transfer behavior.
Spectroscopic Validation: UV-Vis spectroscopy in DCM may show a bathochromic shift (~300–350 nm) due to π→π* transitions .
Reactivity Studies: Assess electrophilic substitution kinetics (e.g., nitration) to compare reactivity with unsubstituted analogs.
Example Finding: Similar furan derivatives exhibit reduced HOMO-LUMO gaps (ΔE ~ 3.2 eV) compared to benzene-only analogs (ΔE ~ 4.1 eV) .
What are common side reactions during the amidation step of synthesizing this compound, and how can they be minimized?
Level: Basic
Methodological Answer:
Side reactions include incomplete acylation and ester hydrolysis:
Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane 1:1) to track intermediate formation.
Condition Optimization:
- Activate the naphthofuranacetyl group with HATU/DIPEA in dry DMF to enhance coupling efficiency.
- Maintain anhydrous conditions to prevent ester hydrolysis.
Purification: Employ flash chromatography (SiO₂, gradient elution) to isolate the product from unreacted starting materials .
Can this compound serve as a ligand for designing stimuli-responsive coordination polymers?
Level: Advanced
Methodological Answer:
Yes, its structural features enable dynamic frameworks:
Dynamic Linker Design: The amide group can participate in hydrogen bonding, enabling pH-responsive structural changes.
Stimuli Testing: Expose the polymer to CO₂ gas or humidity, and monitor structural transitions via in situ IR spectroscopy.
Application Example: Flexible MOFs with similar ligands show reversible CO₂ adsorption capacity shifts of 20–30% under humidity .
How can computational modeling predict the compound’s interactions with biological targets?
Level: Advanced
Methodological Answer:
Docking Studies: Use AutoDock Vina to model binding to proteins (e.g., kinases) via the amide and ester moieties.
MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
Validation: Compare predictions with SPR binding assays (e.g., KD values) for correlation analysis.
Example Output: Predicted binding energy of −8.2 kcal/mol to cytochrome P450, suggesting metabolic pathway interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
